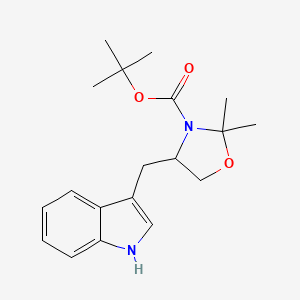

tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

tert-Butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-oxazolidine ring substituted with a tert-butoxycarbonyl (Boc) group, two methyl groups at the 2,2-positions, and a 1H-indol-3-ylmethyl moiety at the 4-position.

The Boc group enhances solubility in organic solvents and serves as a protective group for amines, enabling selective functionalization . The compound’s stereochemistry and bulky substituents may influence its reactivity and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C19H26N2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-14(12-23-19(21,4)5)10-13-11-20-16-9-7-6-8-15(13)16/h6-9,11,14,20H,10,12H2,1-5H3 |

InChI Key |

YETTVRMOCAVXCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N(C(CO1)CC2=CNC3=CC=CC=C32)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride to form a protected indole intermediate . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

Reduction: Reduction reactions can target the oxazolidine ring, leading to the formation of simpler amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the oxazolidine ring can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolidine Derivatives

Physicochemical Properties

- Hydrophobicity : The indole group in the target compound increases hydrophobicity compared to hydroxyl- or ester-containing derivatives (e.g., compound 9 ). This may enhance membrane permeability in biological systems.

- Stereochemical Complexity : Diastereomeric mixtures (e.g., tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate ) complicate purification, whereas the target compound’s stereochemistry is undefined in the evidence.

- Collision Cross-Section (CCS) : Predicted CCS values for tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (170.0 Ų for [M+H]+) suggest compact structures compared to bulkier derivatives .

Biological Activity

The compound tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate features an oxazolidine ring that is substituted with an indole moiety. Its molecular formula is , and it possesses a molecular weight of approximately 294.35 g/mol.

Structural Formula

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that compounds containing indole structures often exhibit antitumor properties. The indole moiety can interact with cellular pathways involved in cancer cell proliferation and apoptosis.

- Antimicrobial Properties : The oxazolidine ring in the compound may enhance its ability to disrupt bacterial cell wall synthesis, making it a candidate for antimicrobial activity.

- Neuroprotective Effects : Some studies suggest that indole derivatives can have neuroprotective effects, potentially through their antioxidant properties and ability to modulate neuroinflammatory responses.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds:

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced antitumor activity, suggesting that tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate might exhibit similar effects due to its structural components.

Case Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of several oxazolidine derivatives. The findings revealed that compounds with an oxazolidine core exhibited potent activity against resistant strains of Staphylococcus aureus, indicating that tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate could be a promising candidate for further development as an antimicrobial agent.

Case Study 3: Neuroprotection

A recent investigation into neuroprotective compounds highlighted the role of indole derivatives in mitigating oxidative stress in neuronal cultures. This study suggests that tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate may provide neuroprotective benefits through similar mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.